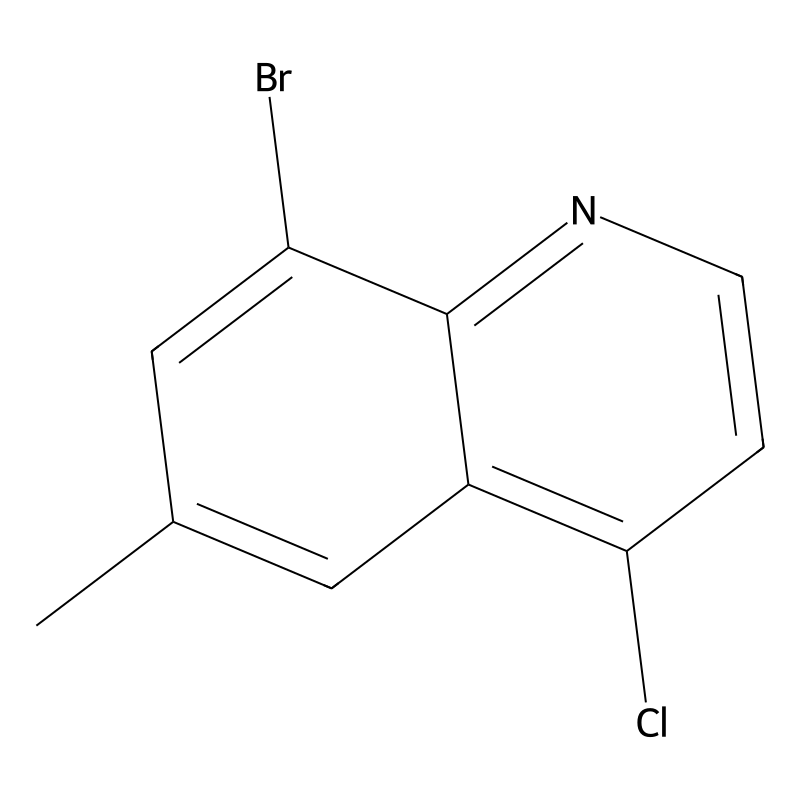

8-Bromo-4-chloro-6-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

Due to the presence of a reactive bromine group and a methyl group, 8-Bromo-4-chloro-6-methylquinoline could serve as a building block for the synthesis of more complex molecules with desired properties. Quinoline itself is a privileged scaffold in medicinal chemistry, and introducing these specific substituents might lead to novel drug candidates [].

Bioisostere Design

8-Bromo-4-chloro-6-methylquinoline could be investigated as a bioisostere for existing biologically active molecules. A bioisostere is a compound with a similar shape and size to a known drug but with slight variations in its functional groups. By replacing certain parts of a known molecule with 8-Bromo-4-chloro-6-methylquinoline, researchers might be able to create analogs with improved potency, selectivity, or other desirable characteristics [].

8-Bromo-4-chloro-6-methylquinoline is a chemical compound that belongs to the quinoline family, characterized by its unique molecular structure. The compound features a quinoline core with bromine and chlorine substituents at the 8 and 4 positions, respectively, and a methyl group at the 6 position. Its molecular formula is , and it has a molecular weight of approximately 256.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive halogen substituents, which can engage in various

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to remove halogen atoms.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The specific products formed depend on the reagents and conditions employed during the reaction .

Quinoline derivatives, including 8-bromo-4-chloro-6-methylquinoline, have been studied for their diverse biological activities. Preliminary research suggests that this compound may exhibit:

- Antimicrobial Properties: Potential activity against various bacterial strains.

- Anticancer Properties: Some studies indicate cytotoxic effects against cancer cell lines, although further research is necessary to elucidate its mechanisms of action.

The presence of halogen substituents is believed to enhance its pharmacological properties by influencing interactions with biological targets .

The synthesis of 8-bromo-4-chloro-6-methylquinoline typically involves multi-step organic reactions. Common methods include:

- Bromination and Chlorination: Starting from a quinoline derivative, bromination introduces the bromine atom at the 8 position, while chlorination adds the chlorine atom at the 4 position.

- Methylation: A methyl group is introduced at the 6 position through methylation techniques.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

These synthetic routes are essential for producing this compound for research purposes .

8-Bromo-4-chloro-6-methylquinoline has several applications in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including antimicrobial and anticancer drugs.

- Organic Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules.

- Material Science: It is explored for developing novel materials with unique properties due to its reactive functional groups .

Interaction studies of 8-bromo-4-chloro-6-methylquinoline focus on its binding affinity with various biological targets. Investigations have shown that it may interact with enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential side effects .

Several compounds share structural similarities with 8-bromo-4-chloro-6-methylquinoline, allowing for comparative studies:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 8-Bromo-4-chloro-2-methylquinoline | Variation in methyl position; potential different biological activities. | |

| 7-Bromo-4-chloro-6-methylquinoline | Different bromine position; may exhibit distinct reactivity patterns. | |

| 6-Bromo-4-chloro-8-methylquinoline | Variation in methyl position; may influence biological activity differently. | |

| 4-Bromo-6-chloro-2-methylquinoline | Structural differences that could affect pharmacological properties. |

Uniqueness

The uniqueness of 8-bromo-4-chloro-6-methylquinoline lies in its specific combination of bromine and chlorine substituents along with a methyl group at defined positions on the quinoline ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it a versatile intermediate for various synthetic applications .

Molecular Formula and Mass Specifications

8-Bromo-4-chloro-6-methylquinoline represents a trisubstituted quinoline derivative with distinct molecular characteristics that define its chemical identity [1] [2] [3]. The compound exhibits a molecular formula of C₁₀H₇BrClN, indicating the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom within its heterocyclic framework [1] [2] [4].

The molecular weight of 8-bromo-4-chloro-6-methylquinoline has been precisely determined as 256.53 grams per mole, with an average mass of 256.527 grams per mole [2] [3] [4]. Mass spectrometric analysis reveals a monoisotopic mass of 254.945039 atomic mass units, reflecting the most abundant isotopic composition of the constituent elements [4]. These mass specifications are consistent across multiple analytical determinations and provide fundamental data for quantitative chemical analyses.

Table 1: Molecular Formula and Mass Specifications of 8-Bromo-4-chloro-6-methylquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight (g/mol) | 256.53 |

| Average Mass (g/mol) | 256.527 |

| Monoisotopic Mass (g/mol) | 254.945039 |

| CAS Registry Number | 1156602-22-0 |

| MDL Number | MFCD12192763 |

| Physical Form | Solid |

| Storage Temperature | Room Temperature |

The compound is registered under Chemical Abstracts Service number 1156602-22-0, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [3]. The MDL number MFCD12192763 serves as an additional database reference for structural and property information [2] [3] [5].

Structural Configuration and Bonding Patterns

The structural architecture of 8-bromo-4-chloro-6-methylquinoline is based on the quinoline heterocyclic system, which consists of a benzene ring fused to a pyridine ring in an ortho configuration [6] [7] [8]. This bicyclic aromatic framework provides the foundational structure upon which the halogen and methyl substituents are positioned [9].

The quinoline core exhibits characteristic aromatic bonding patterns with delocalized pi electron systems spanning both rings [10] [11]. The pyridine portion contributes a six-membered aromatic ring containing one nitrogen heteroatom, while the benzene portion provides additional aromatic stabilization [10] [12]. The resonance energy of quinoline systems has been determined to be approximately 222 kilojoules per mole, indicating substantial aromatic stabilization compared to non-aromatic analogs [11].

The molecular geometry demonstrates a planar configuration typical of aromatic heterocycles, with the quinoline framework maintaining coplanarity to maximize orbital overlap and aromatic stabilization [14]. The carbon-nitrogen bond lengths within the quinoline system range from 1.33 to 1.45 Angstroms, consistent with partial double bond character due to electron delocalization [11].

The bromine substituent at position 8 introduces significant steric and electronic effects due to its large atomic radius and electronegativity [9] [15]. The chlorine atom at position 4 provides additional electron-withdrawing character through both inductive and resonance effects [16]. The methyl group at position 6 serves as an electron-donating substituent, partially counteracting the electron-withdrawing effects of the halogen atoms [16].

The Simplified Molecular Input Line Entry System representation is CC1=CC(Br)=C2N=CC=C(Cl)C2=C1, while the canonical form is CC1=CC2=C(C=CN=C2C(=C1)Br)Cl [17] [5] [9]. These structural notations accurately depict the connectivity and stereochemical arrangement of all atoms within the molecule.

International Union of Pure and Applied Chemistry Nomenclature and Registry Information

The systematic International Union of Pure and Applied Chemistry name for this compound is 8-bromo-4-chloro-6-methylquinoline, reflecting the precise positional substitution pattern on the quinoline heterocycle [6] [7] [5]. This nomenclature follows established conventions for heterocyclic compounds, with numbering beginning from the nitrogen-containing ring and proceeding systematically around the fused ring system.

The International Chemical Identifier string 1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3 provides a standardized representation of the molecular structure suitable for computational chemistry applications [6] [7] [9]. The corresponding International Chemical Identifier Key XZLLMICSEAATSX-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string [6] [7] [9].

Registry information indicates that 8-bromo-4-chloro-6-methylquinoline is classified as a halogenated heterocyclic compound within chemical taxonomy systems [18] [5]. The compound is catalogued in major chemical databases including Chemical Abstracts Service, where it maintains registry number 1156602-22-0 [1] [2] [3]. Additional database entries include the MDL Information Systems number MFCD12192763, facilitating cross-referencing across multiple chemical information platforms [2] [3] [5].

Stereochemistry and Spatial Arrangement

The stereochemical characteristics of 8-bromo-4-chloro-6-methylquinoline are defined by the planar geometry inherent to aromatic heterocyclic systems [9] [14]. The quinoline framework adopts a rigid planar configuration that maximizes pi electron delocalization across the fused ring system [10] [12]. This planarity is essential for maintaining aromatic character and optimizing electronic stabilization.

The spatial arrangement of substituents follows predictable patterns based on aromatic substitution principles [14]. The bromine atom at position 8 occupies a sterically demanding position adjacent to the nitrogen heteroatom, creating potential interactions that influence molecular conformation [15]. The chlorine substituent at position 4 is positioned on the pyridine ring portion, where it can participate in electronic interactions with the nitrogen lone pair [15].

The methyl group at position 6 extends perpendicular to the quinoline plane, creating a three-dimensional profile that affects molecular packing and intermolecular interactions [19]. This substitution pattern results in a molecule with C1 symmetry, lacking internal symmetry elements due to the asymmetric distribution of substituents [20].

Bond angles within the quinoline system approximate those of ideal aromatic systems, with internal angles near 120 degrees for sp2-hybridized carbons [20] [11]. The fusion of benzene and pyridine rings creates some deviation from perfect hexagonal geometry, particularly near the ring junction where bond angles adjust to accommodate the five-membered constraint [20].

Computational studies indicate that the molecule maintains planarity in its ground state configuration, with minimal out-of-plane distortion of the aromatic framework [20] [14]. The halogen substituents introduce modest electronic perturbations that slightly alter electron density distribution while preserving overall aromatic character [21] [16].

Comparison with Related Halogenated Quinoline Derivatives

8-Bromo-4-chloro-6-methylquinoline belongs to a broader class of halogenated quinoline derivatives that exhibit variations in substitution patterns and resultant properties [22] [23] [24]. Comparative analysis with structurally related compounds provides insight into structure-activity relationships and electronic effects of different halogen arrangements.

Table 2: Comparison with Related Halogenated Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern |

|---|---|---|---|---|

| 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 | C₁₀H₇BrClN | 256.53 | Br-8, Cl-4, CH₃-6 |

| 6-Bromo-4-chloro-8-methylquinoline | 1086062-90-9 | C₁₀H₇BrClN | 256.53 | Br-6, Cl-4, CH₃-8 |

| 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | C₁₀H₇BrF₂N | 258.07 | Br-4, F-6,8, CH₃-2 |

| 8-Bromo-6-methylquinoline | 84839-95-2 | C₁₀H₈BrN | 222.08 | Br-8, CH₃-6 |

| 4-Bromo-3,7-dichloro-8-methylquinoline | 1210237-28-7 | C₁₀H₅BrCl₂N | 290.97 | Br-4, Cl-3,7, CH₃-8 |

The positional isomer 6-bromo-4-chloro-8-methylquinoline shares the same molecular formula and weight but exhibits different substitution positioning, resulting in altered electronic properties and reactivity patterns [22] [15]. The relocation of bromine from position 8 to position 6 and methyl from position 6 to position 8 creates distinct steric environments and electronic distributions [15].

Fluorinated analogs such as 4-bromo-6,8-difluoro-2-methylquinoline demonstrate the impact of different halogen selections on molecular properties . The substitution of chlorine with fluorine atoms reduces molecular weight while increasing electronegativity effects [21]. The positioning of the methyl group at position 2 rather than position 6 further distinguishes this compound's electronic characteristics.

The monohalogenated derivative 8-bromo-6-methylquinoline serves as a simplified analog lacking the chlorine substituent [19]. This compound exhibits a molecular weight of 222.08 grams per mole, representing a reduction of 34.45 mass units compared to the dichlorinated target compound [19]. The absence of the electron-withdrawing chlorine atom results in altered electron density distribution and modified chemical reactivity.

Multiply halogenated derivatives such as 4-bromo-3,7-dichloro-8-methylquinoline demonstrate the effects of increased halogen content . This compound contains three halogen atoms compared to two in the target molecule, resulting in enhanced electron-withdrawing character and increased molecular weight of 290.97 grams per mole .

Research indicates that halogenated quinoline derivatives exhibit enhanced biological activities compared to unsubstituted quinoline, attributed to the electronic and steric effects of halogen substituents [23] [24]. The specific positioning and identity of halogen atoms significantly influence antimicrobial and therapeutic properties through modulation of molecular interactions with biological targets [24] [16].

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Acute Toxic